1-[4-Amino-2-(trifluoromethyl)phenyl]-4-piperidinol
Description
Molecular Architecture and Stereochemical Features
The molecular architecture of this compound exhibits a complex three-dimensional arrangement that significantly influences its chemical and biological properties. The core structure consists of a piperidine ring in a chair conformation, with the hydroxyl group occupying the axial position at carbon-4, creating a distinct stereochemical environment. The nitrogen atom of the piperidine ring forms a covalent bond with the phenyl moiety, establishing a rigid connection between the saturated and aromatic components of the molecule.
The phenyl ring substitution pattern plays a crucial role in determining the overall molecular geometry and electronic distribution. The amino group positioned at carbon-4 of the phenyl ring provides a primary amine functionality, while the trifluoromethyl group at carbon-2 introduces significant electron-withdrawing effects. This substitution pattern creates an asymmetric electronic environment around the aromatic ring, with the trifluoromethyl group significantly affecting the electron density distribution and influencing the compound's reactivity profile.
The stereochemical features of the compound are particularly noteworthy due to the presence of the 4-hydroxyl group on the piperidine ring. Related studies on piperidinol derivatives have demonstrated that stereochemical configurations significantly impact biological activity, with different enantiomers showing varying degrees of potency. The spatial arrangement of functional groups creates specific binding pockets and interaction sites that determine the compound's pharmacological properties and molecular recognition capabilities.
Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared)
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation for this compound through detailed analysis of both proton and carbon environments. Proton Nuclear Magnetic Resonance spectra typically reveal characteristic signal patterns for the piperidine ring protons, with the hydroxyl-bearing carbon showing distinctive coupling patterns. The aromatic region displays multiple signals corresponding to the substituted phenyl ring, with the amino group protons appearing as exchangeable signals in deuterated solvents.
Carbon-13 Nuclear Magnetic Resonance spectroscopy offers additional structural confirmation through identification of unique carbon environments. The trifluoromethyl carbon appears as a characteristic quartet due to fluorine coupling, while the quaternary carbon bearing the trifluoromethyl group shows distinctive chemical shift values. The carbonyl and aromatic carbons provide fingerprint regions for structural verification, with the hydroxyl-bearing carbon of the piperidine ring appearing in the aliphatic region.
Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 260, corresponding to the molecular weight of the compound. Fragmentation patterns typically show loss of the hydroxyl group and characteristic aromatic substitution fragments, providing additional structural confirmation. The presence of fluorine atoms creates distinctive isotope patterns that aid in molecular identification and purity assessment.
Infrared spectroscopy demonstrates characteristic absorption bands that confirm the presence of key functional groups. The hydroxyl group typically appears as a broad absorption around 3200-3600 wavenumbers, while the amino group shows distinct stretching vibrations. The trifluoromethyl group produces characteristic carbon-fluorine stretching bands in the fingerprint region, providing definitive identification of this electron-withdrawing substituent.
Crystallographic Analysis and Conformational Studies
Crystallographic analysis of related piperidinol compounds provides valuable insights into the solid-state structure and conformational preferences of this compound. Studies on similar compounds have revealed that the piperidine ring adopts a chair conformation with specific axial and equatorial orientations of substituents. The crystal structure of analogous compounds shows that the hydroxyl group typically occupies an axial position, creating favorable hydrogen bonding interactions within the crystal lattice.
The phenyl ring orientation relative to the piperidine ring is crucial for understanding molecular interactions and biological activity. Crystallographic data from related compounds indicate that dihedral angles between piperidine and phenyl rings typically range from 75 to 84 degrees, suggesting significant conformational flexibility. This geometric arrangement allows for optimal overlap of molecular orbitals while minimizing steric interactions between ring systems.
Intermolecular interactions within the crystal structure play a significant role in determining solid-state properties and stability. Hydrogen bonding patterns involving the hydroxyl and amino groups create extended networks that influence melting points, solubility, and crystalline polymorphism. The trifluoromethyl group contributes to crystal packing through weak fluorine interactions and influences the overall molecular dipole moment, affecting crystallization behavior and solid-state stability.
Conformational studies using computational methods complement experimental crystallographic data by providing insights into solution-phase behavior and dynamic properties. These analyses reveal that the compound exhibits conformational flexibility around the carbon-nitrogen bond connecting the piperidine and phenyl rings, with energy barriers typically ranging from 10 to 15 kilocalories per mole for rotation around this bond. The preferred conformations in solution may differ from solid-state structures due to solvation effects and the absence of crystal packing constraints.
Table 1: Key Structural Parameters of this compound
Table 2: Spectroscopic Identification Data
Properties
IUPAC Name |
1-[4-amino-2-(trifluoromethyl)phenyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O/c13-12(14,15)10-7-8(16)1-2-11(10)17-5-3-9(18)4-6-17/h1-2,7,9,18H,3-6,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMUHRCFWIMHRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Racemic Piperidinol Derivatives
- Starting Materials: Commercially available piperidinol and racemic epoxide compounds.
- Reaction: Epoxide ring-opening by piperidine.
- Yields: Typically high, with reported yields of 75-79%.
- Procedure: The racemic epoxide is reacted with piperidine under controlled conditions to afford the diol product.
Synthesis of Chiral Piperidinol Derivatives
- Starting Materials: Optically active epichlorohydrin ((S)-(+)- or (R)-(-)-epichlorohydrin) and substituted phenols.
- Step 1: Reaction of optically active epichlorohydrin with substituted phenol or thiophenol in acetonitrile under reflux with cesium carbonate as base.
- Outcome: Formation of chiral epoxide derivative (intermediate 3).
- Notes: The yield is limited due to competing epoxide ring-opening by phenoxide nucleophiles, producing bis-substituted byproducts.
- Step 2: Crude intermediate 3 is reacted with 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol in ethanol under reflux.
- Outcome: Formation of alcohol diols (4a-p) with overall yields of 19-50% after purification.
- Purification: Silica gel column chromatography using hexane and ethyl acetate gradients.
Optimization and Derivative Synthesis
- Based on initial biological activity data, derivatives were synthesized by modifying the piperidine scaffold and phenyl substituents.
- Similar synthetic strategies were employed using different piperidine starting materials and optically active epoxides.
- The reaction conditions remained consistent: reflux in ethanol, cesium carbonate as base in acetonitrile for initial steps, followed by chromatographic purification.
Experimental Procedure Summary
| Step | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1 | (S)- or (R)-epichlorohydrin + substituted phenol + Cs2CO3 in acetonitrile, reflux overnight | Formation of chiral epoxide derivative (3) | Moderate, limited by side reactions |
| 2 | Crude 3 + 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol in ethanol, reflux overnight | Alcohol diols (4a-p) | 19-50% two-step overall yield |
| Purification | Silica gel chromatography (hexane/ethyl acetate gradient) | Pure piperidinol derivatives | - |
Research Findings and Analysis
- The ring-opening of epoxides by piperidine or phenol derivatives is a key step, with the choice of base (cesium carbonate) and solvent (acetonitrile or ethanol) critical for reaction efficiency.
- The presence of trifluoromethyl groups on the phenyl ring influences both the reactivity and biological activity of the final product.
- The chiral synthesis route allows for the preparation of optically active compounds, which is important for biological activity and therapeutic index.
- Side reactions such as bis-substitution during epoxide formation reduce yields but can be managed by purification techniques.
- The overall yields vary from moderate to good depending on the substituents and reaction conditions.
Comparative Table of Preparation Approaches
| Aspect | Racemic Synthesis | Chiral Synthesis |
|---|---|---|
| Starting Materials | Commercial piperidinol, racemic epoxides | Optically active epichlorohydrin, substituted phenols |
| Key Reaction | Epoxide ring-opening by piperidine | Epoxide formation with phenol, then ring-opening with piperidinol |
| Base Used | Not specifically stated | Cesium carbonate |
| Solvent | Not specifically stated | Acetonitrile (step 1), Ethanol (step 2) |
| Yield Range | 75-79% (single step) | 19-50% (two-step overall) |
| Purification | Standard techniques | Silica gel chromatography |
| Chirality | Racemic mixture | Optically active products |
Chemical Reactions Analysis
Types of Reactions
1-[4-Amino-2-(trifluoromethyl)phenyl]-4-piperidinol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Catalysts such as palladium or nickel, solvents like ethanol or methanol
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[4-Amino-2-(trifluoromethyl)phenyl]-4-piperidinol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1-[4-Amino-2-(trifluoromethyl)phenyl]-4-piperidinol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Structural and Pharmacokinetic Comparisons
The table below highlights key structural analogs, their pharmacological profiles, and pharmacokinetic properties:
Key Structural and Functional Differences
- Substituent Position: The positional isomer 4-[3-(trifluoromethyl)phenyl]-4-piperidinol (3-CF₃ vs. 2-CF₃ in the target compound) may alter steric interactions and binding affinity to biological targets. The 2-CF₃ group in the target compound could enhance π-π stacking in aromatic enzyme pockets .
- Amino vs. Chloro Groups: Unlike penfluridol (4-chloro substituent), the 4-amino group in the target compound may increase solubility and enable interactions with acidic residues in target proteins. However, the bis(4-fluorophenyl)butyl chain in penfluridol contributes to its prolonged half-life (>40 hr in rabbits) due to enhanced lipophilicity and tissue distribution .
Activity Insights from Analogs
- Penfluridol : Its long half-life (199 hr in humans) is attributed to slow clearance and extensive tissue distribution. The compound undergoes oxidative N-dealkylation and conjugation, with fecal excretion predominating in animals .
- Analgesic Piperidinol Derivatives: Compounds like 8–12 () exhibit analgesic properties, with yields >70% and melting points >200°C, suggesting thermal stability. Substituents such as naphthyl or adamantyl groups may enhance CNS penetration .
Biological Activity
1-[4-Amino-2-(trifluoromethyl)phenyl]-4-piperidinol, often referred to as TFMP, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of TFMP, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of TFMP features a piperidinol core substituted with a trifluoromethyl group and an amino group on the aromatic ring. This unique structure contributes to its biological properties, making it a candidate for various therapeutic applications.
TFMP's mechanism of action is primarily linked to its interaction with specific molecular targets, including:
- Enzyme Inhibition : TFMP may inhibit certain enzymes, leading to modulation of biochemical pathways. For instance, it has been studied for its potential to inhibit enzymes involved in pain pathways and inflammation.
- Receptor Binding : The compound shows affinity for various receptors, including opioid receptors, which are critical in pain management. Its structural similarity to known analgesics suggests a potential role as an analgesic agent.
Analgesic Activity
A series of studies have demonstrated TFMP's analgesic properties. For example:
- Case Study : In a study involving various piperidinol derivatives, TFMP exhibited potent analgesic efficacy comparable to morphine in pain models using mice. The Hot Plate Method indicated that TFMP and its derivatives could effectively reduce pain through both opioid-dependent and independent mechanisms .
| Compound | Analgesic Efficacy | Duration of Action |
|---|---|---|
| TFMP | High | Ultrashort to Long |
| Morphine | High | Long |
Anti-Tuberculosis Activity
TFMP has also shown promising anti-tuberculosis activity:
- Research Findings : A study identified TFMP derivatives with significant anti-tuberculosis effects, with minimum inhibitory concentrations (MICs) ranging from 1.4 to 18.8 μg/mL. These compounds demonstrated good selectivity and therapeutic indices in vitro, although some side effects were noted during in vivo testing .
| Compound | MIC (μg/mL) | Therapeutic Index |
|---|---|---|
| TFMP Derivative 1 | 1.4 | >10 |
| TFMP Derivative 2 | 1.7 | >10 |
Cytotoxicity and Safety Profile
While studying the cytotoxicity of TFMP and its derivatives, researchers found varying degrees of toxicity against eukaryotic cell lines. Some derivatives exhibited narrow therapeutic indices, indicating that while they may be effective therapeutics, careful dosing is required to minimize adverse effects .
Recent Advances in Research
Recent literature highlights ongoing investigations into the synthesis and optimization of TFMP derivatives aimed at enhancing their biological activity while reducing toxicity:
Q & A
Q. What are the established synthetic routes for 1-[4-Amino-2-(trifluoromethyl)phenyl]-4-piperidinol, and what are the key challenges in its purification?
The compound is synthesized via multi-step processes, such as Mannich reactions or condensation reactions. For example, analogous piperidine derivatives are prepared using paraformaldehyde and amine components, with yields ranging from 87–98% . Key challenges include:
- Solubility issues due to the trifluoromethyl group, complicating crystallization.
- Byproduct formation during amine coupling steps.
Purification often involves recrystallization or HPLC , followed by characterization via NMR, mass spectrometry , and melting point analysis (e.g., 137–139°C for a related compound) .
Q. How is the structural integrity of this compound verified in synthetic batches?
Standard protocols include:
Q. What initial biological screening assays are recommended for this compound?
Prioritize assays aligned with piperidine derivatives’ known roles:
- Enzyme inhibition studies (e.g., kinases, GPCRs) using fluorescence polarization or radiometric assays.
- Cytotoxicity profiling via MTT or apoptosis assays in cancer cell lines .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s reaction path search methods integrate computational and experimental data to identify optimal conditions (e.g., solvent, temperature) . Key steps:
- Simulate intermediates and byproducts.
- Validate predictions with small-scale experiments.
Q. How can researchers address contradictory data regarding the compound’s biological activity across assays?
Contradictions may arise from:
- Assay variability (e.g., cell line differences, reagent concentrations).
- Off-target effects in complex biological systems.
Methodological solutions : - Standardize protocols (e.g., uniform cell lines, replicate experiments).
- Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays).
- Perform molecular dynamics simulations to assess target engagement in different environments .
Q. What strategies enhance the metabolic stability of this compound without compromising activity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
